molecular formula C5H11Cl2N3 B1429745 (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 855250-27-0

(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No. B1429745
M. Wt: 184.06 g/mol
InChI Key: CVWPYBGJWSDZHI-UHFFFAOYSA-N
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Description

“(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C5H11Cl2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 111.15 . The InChI string representation of its structure is InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is between 233-234 degrees .

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

A study by Vishwanathan and Gurupadayya (2014) involved synthesizing a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These derivatives were characterized using IR, H NMR, C NMR, and mass spectral data, highlighting the compound's utility in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).

Cytotoxic Effects in Cancer Research

Ferri et al. (2013) described the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes. These compounds displayed significant cytotoxic activity in cancer cells, comparable to cisplatin, suggesting their potential in cancer treatment research (Ferri et al., 2013).

Novel Synthesis Methods

Galli et al. (2019) reported a novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines, utilizing the nitrogen atom of imidazoles. This study showcases the compound's role in facilitating new synthesis methodologies (Galli et al., 2019).

Biological Activity of Metal Complexes

Al-Hakimi et al. (2020) synthesized a ligand from (1H-benzo[d]imidazol-2-yl)methanamine, which was used to form various metal complexes. These complexes were tested for their antibacterial, antifungal, and antitumor activities, demonstrating the compound's application in developing new bioactive materials (Al-Hakimi et al., 2020).

Development of Eco-Friendly Corrosion Inhibitors

Yadav et al. (2015) studied amino acid compounds, including derivatives of (1H-benzo[d]imidazole-2-yl)-methanamine, as inhibitors for steel corrosion. This research indicates the compound's utility in creating environmentally friendly corrosion inhibitors (Yadav et al., 2015).

Safety And Hazards

This compound is classified as a Combustible Solid . It has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

(5-methyl-1H-imidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWPYBGJWSDZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

CAS RN

855250-27-0
Record name (4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

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